

Spectroscopic Analysis of Potassium Tetranitroplatinate(II): A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the infrared (IR) and Raman spectroscopic data for **potassium tetranitroplatinate(II)**, K₂[Pt(NO₂)₄]. This compound is a key intermediate in the synthesis of various platinum complexes, some of which are investigated for their potential pharmacological applications. A thorough understanding of its vibrational properties is crucial for quality control, structural elucidation, and the development of new platinum-based therapeutic agents.

Spectroscopic Data

The vibrational spectroscopic data for solid-state **potassium tetranitroplatinate(II)** is summarized below. The data is compiled from studies on the compound and its isotopically substituted analogues. The assignments of the vibrational modes are based on the D₄h point group symmetry of the $[Pt(NO_2)_4]^{2-}$ ion.



Infrared (IR) Frequency (cm ⁻¹)	Raman Frequency (cm ⁻¹)	Assignment	Vibrational Mode Description
1466	1435	vas(NO2)	Asymmetric NO ₂ stretching
1397	1383	vs(NO2)	Symmetric NO ₂ stretching
1343	1340	vs(NO2)	Symmetric NO ₂ stretching
-	1321	vs(NO2)	Symmetric NO ₂ stretching
847	-	δ(NO ₂)	NO ₂ bending (scissoring)
839	-	$\delta(NO_2)$	NO ₂ bending (scissoring)
833	-	δ(NO2)	NO ₂ bending (scissoring)
640	-	ρ _u (NO ₂)	NO ₂ wagging
623	-	ρ _u (NO ₂)	NO ₂ wagging
421	-	ν(Pt-N)	Platinum-Nitrogen stretching
-	319	ν(Pt-N)	Platinum-Nitrogen stretching
-	308	ν(Pt-N)	Platinum-Nitrogen stretching
-	289	δ(NPtN) + δ(PtNC)	N-Pt-N and Pt-N-C bending
-	282	δ(NPtN) + δ(PtNC)	N-Pt-N and Pt-N-C bending



- 158	Lattice Modes	Crystal lattice vibrations
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Experimental Protocols

The following sections describe generalized experimental protocols for obtaining the IR and Raman spectra of **potassium tetranitroplatinate(II)** in the solid state. It should be noted that the specific instrumentation and acquisition parameters used in the original cited studies may vary.

Infrared (IR) Spectroscopy

Sample Preparation (KBr Pellet Method):

- Drying: Spectroscopic grade potassium bromide (KBr) and the potassium tetranitroplatinate(II) sample are thoroughly dried in an oven to remove any residual moisture, which can interfere with the IR spectrum.
- Grinding: Approximately 1-2 mg of the **potassium tetranitroplatinate(II)** sample is added to 150-200 mg of dry KBr in an agate mortar.
- Mixing: The mixture is gently ground with an agate pestle until a fine, homogeneous powder
 is obtained. The particle size should be minimized to reduce scattering of the infrared
 radiation.
- Pressing: The powdered mixture is transferred to a die press. A vacuum is applied to remove entrapped air, and the mixture is pressed under several tons of pressure to form a translucent or transparent pellet.
- Analysis: The resulting KBr pellet is placed in a sample holder in the IR spectrometer for analysis.

Instrumentation and Data Acquisition (Representative):

- Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer is typically used.
- Source: A Globar or other suitable mid-IR source.



 Detector: A deuterated triglycine sulfate (DTGS) or mercury cadmium telluride (MCT) detector.

Spectral Range: 4000-400 cm⁻¹

• Resolution: 4 cm⁻¹

• Scans: 16-32 scans are co-added to improve the signal-to-noise ratio.

Raman Spectroscopy

Sample Preparation:

A small amount of the crystalline potassium tetranitroplatinate(II) powder is placed in a
glass capillary tube or on a microscope slide.

No further sample preparation is typically required for solid samples.

Instrumentation and Data Acquisition (Representative):

• Spectrometer: A dispersive Raman spectrometer or an FT-Raman spectrometer.

• Laser Source: A continuous-wave (CW) laser, such as a helium-neon (HeNe) laser (632.8 nm) or a diode-pumped solid-state (DPSS) laser (532 nm or 785 nm), is used for excitation.

 Power: The laser power at the sample is typically kept low (e.g., <10 mW) to avoid sample degradation.

 Detector: A charge-coupled device (CCD) detector is commonly used for dispersive Raman systems.

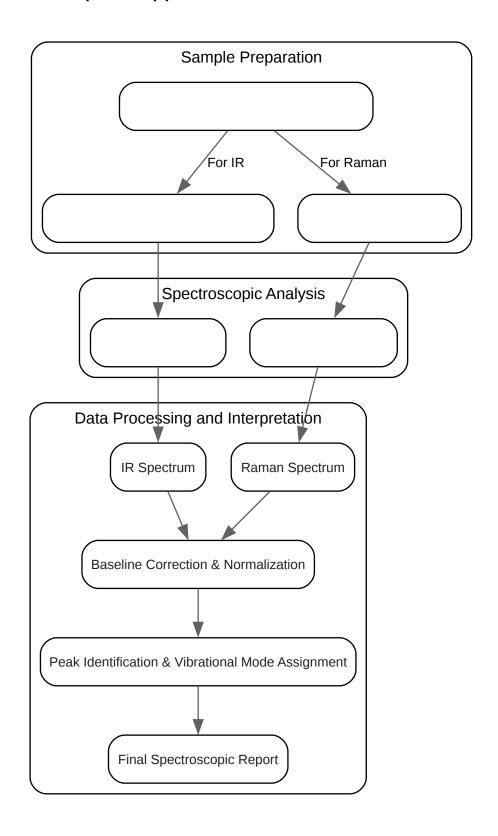
Spectral Range: Typically, a range covering the vibrational modes of interest (e.g., 100-3500 cm⁻¹) is scanned.

Resolution: 2-4 cm⁻¹

Experimental Workflow



The following diagram illustrates a typical experimental workflow for the spectroscopic analysis of **potassium tetranitroplatinate(II)**.



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Caption: Experimental workflow for the IR and Raman analysis of **potassium tetranitroplatinate(II)**.

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